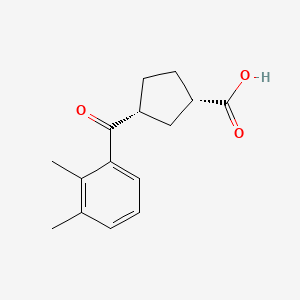

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

(1S,3R)-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732252-91-4) is a chiral organic compound featuring a cyclopentane ring substituted with a carboxylic acid group at the 1-position and a 2,3-dimethylbenzoyl group at the 3-position. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol. The stereochemistry (1S,3R) is critical for its interactions in biological systems and synthetic applications .

Synthesis: The compound is typically synthesized via acylation reactions, leveraging the reactivity of the cyclopentane backbone and benzoyl groups.

Properties

IUPAC Name |

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGCSSDHDHTWDY-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the 2,3-Dimethylbenzoyl Group: This step involves the Friedel-Crafts acylation of the cyclopentane ring using 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2,3-dimethylbenzoyl group distinguishes this compound from analogs with different substituents or substitution patterns.

Key Insight : Methyl groups (in the target compound) balance lipophilicity and steric hindrance, optimizing membrane permeability and target engagement compared to polar (e.g., nitro) or bulky (e.g., iodo) substituents .

Ring Size and Conformational Effects

The cyclopentane ring’s size and strain contrast with other cycloalkanes:

| Compound Name | Ring Size | Notable Activity | Key Differences |

|---|---|---|---|

| (1S,3R)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | Cyclobutane | Antimicrobial | Smaller ring increases strain, reducing conformational flexibility. |

| (1S,3R)-3-Acetyl-2,2-dimethylcyclohexane-1-carboxylic acid | Cyclohexane | Strong anti-inflammatory | Larger ring improves stability and binding pocket compatibility. |

| (1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid | Cyclopropane | Unknown | High ring strain limits synthetic utility but may enhance reactivity. |

Key Insight : Cyclopentane’s intermediate ring size balances strain and flexibility, making it a preferred scaffold for drug design .

Stereochemical and Isomeric Differences

The (1S,3R) configuration is enantiomerically distinct from other stereoisomers:

Key Insight : The (1S,3R) configuration optimizes spatial alignment of substituents for target interactions, whereas isomers or trans configurations may reduce efficacy .

Functional Group Modifications

Variations in functional groups significantly alter chemical and biological profiles:

| Compound Name | Functional Group | Biological Activity | Key Differences |

|---|---|---|---|

| (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid | Hydroxyl | Antioxidant | Hydroxyl group enhances hydrogen bonding but reduces lipophilicity. |

| (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid | Amino | Neuroprotective | Amino group introduces basicity, altering solubility and receptor affinity. |

| Methyl 3-amino-1-methylcyclopentane-1-carboxylate | Ester | Varies with stereochemistry | Esterification reduces acidity, improving bioavailability. |

Key Insight : The carboxylic acid group in the target compound enhances hydrogen-bonding capacity and acidity, critical for enzyme interactions .

Biological Activity

The compound (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid (commonly referred to as DMBC) is a cyclopentane derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on DMBC's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C15H18O3

- Molecular Weight : 246.30162 g/mol

- IUPAC Name : this compound

- SMILES : Cc2ccc(C(=O)C1CCC(C1)C(O)=O)c(C)c2

Biological Activity Overview

DMBC's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets. The following sections detail key findings from recent studies.

Antimicrobial Activity

Research has indicated that DMBC exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of certain Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

DMBC has also been investigated for its anti-inflammatory potential. In vitro studies demonstrated that DMBC could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a possible mechanism for its use in treating inflammatory conditions.

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress. In assays measuring free radical scavenging ability, DMBC showed a significant reduction in reactive oxygen species (ROS).

Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of DMBC against various pathogens. The results indicated that DMBC had a broad spectrum of activity, particularly against resistant strains of bacteria.

- Methodology : Disc diffusion and broth microdilution methods were employed.

- Findings : DMBC demonstrated superior activity compared to conventional antibiotics.

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of DMBC. Researchers treated macrophage cell lines with DMBC and measured cytokine levels.

- Results : DMBC significantly decreased TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Potential Therapeutic Applications

Given its diverse biological activities, DMBC may have several therapeutic applications:

- Infection Control : As an antimicrobial agent, it could be developed into new treatments for bacterial infections.

- Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions such as arthritis or inflammatory bowel disease.

- Oxidative Stress-related Disorders : Its antioxidant capacity may be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.